molecular formula C12H9N3O B14875114 6-(3-Methoxyphenyl)pyrimidine-4-carbonitrile

6-(3-Methoxyphenyl)pyrimidine-4-carbonitrile

Cat. No.: B14875114
M. Wt: 211.22 g/mol
InChI Key: FPAHJMJJMCDHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Methoxyphenyl)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a 3-methoxyphenyl group at the 6-position and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyphenyl)pyrimidine-4-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid to form the intermediate 3-(3-methoxyphenyl)-2-cyanoacrylamide. This intermediate is then cyclized with guanidine carbonate to yield the desired pyrimidine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can reduce the cyano group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: 6-(3-Hydroxyphenyl)pyrimidine-4-carbonitrile.

    Reduction: 6-(3-Methoxyphenyl)pyrimidine-4-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxyphenyl)pyrimidine-4-carbonitrile
  • 6-(3-Hydroxyphenyl)pyrimidine-4-carbonitrile
  • 6-(3-Methoxyphenyl)pyrimidine-4-amine

Uniqueness

6-(3-Methoxyphenyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

6-(3-methoxyphenyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C12H9N3O/c1-16-11-4-2-3-9(5-11)12-6-10(7-13)14-8-15-12/h2-6,8H,1H3

InChI Key

FPAHJMJJMCDHGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=NC(=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.